molecular formula C28H32N4O5 B6133862 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid

2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid

Cat. No.: B6133862
M. Wt: 504.6 g/mol
InChI Key: GIEDULSYPZGYRN-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide; oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an azepane ring, a benzyl group, and a dihydropyrroloquinoline moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide typically involves multiple steps, including the formation of the azepane ring and the dihydropyrroloquinoline core. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-azepanone
  • 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Uniqueness

Compared to similar compounds, 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O.C2H2O4/c31-24(19-29-15-8-1-2-9-16-29)28-25-21-12-6-7-13-23(21)27-26-22(25)14-17-30(26)18-20-10-4-3-5-11-20;3-1(4)2(5)6/h3-7,10-13H,1-2,8-9,14-19H2,(H,27,28,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEDULSYPZGYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=C3CCN(C3=NC4=CC=CC=C42)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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